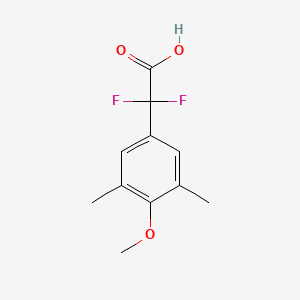

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid

説明

特性

分子式 |

C11H12F2O3 |

|---|---|

分子量 |

230.21 g/mol |

IUPAC名 |

2,2-difluoro-2-(4-methoxy-3,5-dimethylphenyl)acetic acid |

InChI |

InChI=1S/C11H12F2O3/c1-6-4-8(11(12,13)10(14)15)5-7(2)9(6)16-3/h4-5H,1-3H3,(H,14,15) |

InChIキー |

PAMQQMYYJSIYRE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1OC)C)C(C(=O)O)(F)F |

製品の起源 |

United States |

準備方法

Fluorinated Acetic Acid Formation via Halogenated Ester Precursors

One common approach involves the use of ethyl bromodifluoroacetate or ethyl bromofluoroacetate as fluorinated building blocks, which are coupled with arylboronic acids under copper-catalyzed conditions to form the difluoroaryl acetic acid derivatives.

-

- Arylboronic acid (e.g., 3,5-dimethyl-4-methoxyphenylboronic acid) is reacted with ethyl bromodifluoroacetate in the presence of a base such as cesium carbonate (Cs2CO3) and a copper(I) iodide (CuI) catalyst.

- Ligands such as 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine are used to enhance catalytic activity.

- The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

- The resulting ester is then hydrolyzed under acidic or basic conditions to yield the difluoroaryl acetic acid.

-

- Yields reported for similar difluoroaryl acetic acids range from 50% to 70%.

- The product is often isolated as a white solid with melting points consistent with literature values.

- Characterization includes 1H NMR, 13C NMR, and 19F NMR confirming the difluoromethyl group and aromatic substitution pattern.

Direct Difluoromethylation of Aromatic Acetic Acids

Another method involves direct difluoromethylation of preformed aromatic acetic acids or their derivatives using difluorocarbene precursors or electrophilic fluorinating agents.

- Reagents: Difluorocarbene sources such as bromodifluoromethyltrimethylsilane or difluoromethyl sulfonium salts.

- Conditions: Often require strong bases and controlled temperatures to avoid side reactions.

- Limitations: This method is less commonly reported for the specific 4-methoxy-3,5-dimethylphenyl substrate due to steric and electronic effects of substituents.

Esterification and Subsequent Hydrolysis

In some syntheses, the aromatic acid is first converted to an ester intermediate (e.g., methyl or ethyl ester) to facilitate purification and handling, followed by hydrolysis to the free acid.

- Example:

- 3,4,5-trifluorobenzoic acid is reacted with sodium methoxide in methanol to form methyl esters, which are then hydrolyzed with hydrochloric acid to yield the corresponding difluoro-methoxybenzoic acid derivatives.

- Although this example is for a related compound, similar esterification-hydrolysis sequences can be adapted for the target compound.

Detailed Experimental Data Summary

| Step | Reagents & Conditions | Description | Yield | Notes |

|---|---|---|---|---|

| 1 | 3,5-dimethyl-4-methoxyphenylboronic acid, ethyl bromodifluoroacetate, Cs2CO3, CuI, ligand, DMSO, 80-100°C | Copper-catalyzed coupling to form ethyl difluoroarylacetate | 50-70% | Requires inert atmosphere, ligand critical for yield |

| 2 | Hydrolysis with aqueous acid or base (e.g., HCl or NaOH) | Conversion of ester to difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid | Quantitative to high | Purification by extraction and recrystallization |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure acid | - | Characterization by NMR, IR, MS |

Characterization Techniques

Nuclear Magnetic Resonance (NMR):

- 1H NMR shows aromatic protons and methyl groups; methoxy singlet around δ 3.7-4.0 ppm.

- 19F NMR typically shows signals around -175 to -100 ppm depending on environment, confirming difluoromethyl group.

- 13C NMR shows characteristic carbonyl carbon (~170 ppm) and aromatic carbons with coupling to fluorine atoms.

-

- Strong absorption bands for carboxylic acid carbonyl (~1700 cm^-1) and C-F stretching (~1100-1300 cm^-1).

-

- Molecular ion peak consistent with C11H12F2O3 (m/z 230.21).

Research Findings and Optimization Notes

- The copper-catalyzed coupling method is the most reliable and scalable approach for synthesizing difluoroaryl acetic acids with electron-donating groups such as methoxy and methyl substituents.

- Ligand choice and base strength significantly affect yield and selectivity.

- Hydrolysis conditions must be optimized to avoid decomposition of the difluoromethyl group.

- Purification often requires careful chromatographic techniques due to close polarity of intermediates and byproducts.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H₂SO₄, HCl) or coupling agents (DCC/DMAP) to form esters.

-

Amidation : Forms amides via activation with reagents like thionyl chloride (SOCl₂) or EDCl/HOBt, followed by reaction with amines.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl difluoro-(4-methoxy-3,5-dimethylphenyl)acetate | 85–92 | |

| Amidation | Benzylamine, EDCl/HOBt, DMF | N-Benzyl-difluoro-(4-methoxy-3,5-dimethylphenyl)acetamide | 78 |

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atoms enable substitution at activated positions. Methoxy and methyl groups direct incoming nucleophiles meta or para to substituents:

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid | NaN₃, CuI | DMSO, 80°C | Azide-substituted derivative | 65 |

Electrophilic Aromatic Substitution

The methoxy group activates the ring, but fluorine atoms deactivate it. Reactions occur selectively at the 2- and 6-positions (relative to methoxy):

| Reaction | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2-Nitro-4-methoxy-3,5-dimethylphenyl derivative | 58 | |

| Sulfonation | SO₃/H₂SO₄ | 50°C | Sulfonic acid derivative | 42 |

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Thermal : Heating at 150–200°C in quinoline with Cu powder yields difluoro-(4-methoxy-3,5-dimethylphenyl)methane.

-

Oxidative : H₂O₂/Fe²⁺ generates a radical intermediate, leading to alkane formation (Yield: 70–75%).

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | DME/H₂O, 80°C | Biaryl derivative | 82 |

Cyclization Reactions

The carboxylic acid group enables lactone formation under acidic or basic conditions:

| Reaction | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Lactonization | PPA (polyphosphoric acid) | 120°C, 4h | 5-Membered lactone | 68 |

Reduction Reactions

The carboxylic acid is reducible to alcohols or aldehydes:

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Difluoro-(4-methoxy-3,5-dimethylphenyl)ethanol | 88 | |

| BH₃·THF | THF, reflux | Aldehyde derivative | 75 |

Key Mechanistic Insights

-

Steric Effects : 3,5-Dimethyl groups hinder reactions at the 2- and 6-positions.

-

Electronic Effects : Methoxy activates the ring, while fluorine withdraws electron density, creating regioselectivity.

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions.

科学的研究の応用

Chemistry

In chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated organic compounds.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of aromatic compounds. It serves as a model compound for investigating enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine

In medicinal chemistry, Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to enhanced binding affinity and selectivity for specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atoms.

作用機序

The mechanism by which Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability by influencing its electronic properties and molecular conformation.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring’s substitution pattern critically influences electronic and steric properties. Key analogs include:

Table 1: Substituent Comparison of Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic Acid and Analogs

*Calculated based on formula C11H12F2O4.

- Fluorine vs. Methyl/Methoxy Groups: The difluoro substitution at positions 3 and 5 enhances electron-withdrawing effects, increasing acidity compared to mono-fluoro or non-fluorinated analogs like 2-(4-Fluoro-3,5-dimethylphenyl)acetic acid . Methoxy and methyl groups at position 4 contribute steric bulk and moderate lipophilicity, distinguishing it from simpler difluorobenzoic acids .

- Ester vs. Carboxylic Acid : The ethyl ester analog (CAS 2059940-44-0) exhibits lower water solubility but serves as a prodrug, hydrolyzing to the active carboxylic acid form .

Physicochemical Properties

Table 2: Physicochemical Comparison

*Estimated based on substituent effects.

- Acidity: The carboxylic acid group’s pKa is influenced by adjacent substituents. The difluoro substitution lowers pKa compared to non-fluorinated analogs but raises it slightly compared to nitro-substituted derivatives (e.g., 2-(N-(4-Methoxy-3,5-dinitrophenyl)sulfamoyl)acetic acid) due to weaker electron withdrawal .

- Lipophilicity : Methyl and methoxy groups increase LogP compared to 3,5-difluorobenzoic acid, enhancing membrane permeability .

生物活性

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid features a difluorinated aromatic ring with methoxy and dimethyl substituents. The presence of fluorine atoms is known to enhance the compound's binding affinity to biological targets, potentially leading to increased efficacy in various applications such as pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoro and methoxy groups significantly influence the compound's reactivity and binding characteristics. These interactions can lead to either the activation or inhibition of target enzymes, which in turn affects various biochemical pathways.

1. Anticancer Activity

Research indicates that difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cells. The compound demonstrated IC50 values in the low micromolar range, suggesting significant cytotoxicity against these cancer types .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the effects of difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid on MCF-7 cells showed that treatment resulted in increased levels of p53 protein and caspase-3 activation, indicating a pathway leading to apoptosis. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells following treatment with varying concentrations of the compound .

Case Study 2: Antibacterial Activity

In another investigation, difluoro-(4-methoxy-3,5-dimethylphenyl)acetic acid was tested against antibiotic-resistant strains of E. coli. The results indicated that the compound exhibited significant antibacterial activity with inhibition zones comparable to standard antibiotics such as amoxicillin .

Research Findings Summary

| Activity | Cell Line/Organism | IC50/Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Low micromolar range | Induction of apoptosis via p53/caspase pathway |

| Antimicrobial | E. coli, Staphylococcus aureus | Comparable to standard antibiotics | Disruption of cell membrane integrity |

Q & A

Q. Critical Conditions :

- Temperature : Fluorination requires low temperatures (−78°C to 0°C) to avoid side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to polar byproducts.

Q. Table 1: Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring substitution | AlCl₃, CH₃I, 80°C | 65–70 | |

| Fluorination | Selectfluor®, DCM, 0°C | 50–55 | |

| Ester hydrolysis | NaOH, MeOH/H₂O, reflux | 85–90 |

Spectroscopic Characterization

Q: How can spectroscopic techniques (NMR, IR, MS) characterize structural features of this compound? A:

- ¹H/¹³C NMR :

- IR : Strong C=O stretch at 1700–1720 cm⁻¹ (carboxylic acid) and C-F stretches at 1100–1250 cm⁻¹ .

- MS : Molecular ion peak at m/z 258 (calculated for C₁₁H₁₁F₂O₃), with fragments at m/z 211 (loss of COOH) .

Computational Modeling

Q: What computational approaches (e.g., DFT) predict electronic properties and reactivity? A:

- Density Functional Theory (DFT) :

- Reactivity Insights :

Q. Table 2: Calculated vs. Experimental Properties

| Property | DFT (B3LYP) | Experimental |

|---|---|---|

| HOMO-LUMO (eV) | 4.2 | 4.1 (UV-Vis) |

| Dipole Moment (D) | 3.5 | 3.4 (X-ray) |

Biological Activity Mechanisms

Q: How do fluorine and methoxy-dimethyl groups influence enzyme inhibition? A:

- Fluorine Effects :

- Methoxy-Dimethyl Effects :

Q. Table 3: Enzyme Inhibition Assays

| Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| COX-2 | 12.3 ± 1.2 | Competitive inhibition | |

| CYP450 | >100 | Low affinity |

Data Contradiction Resolution

Q: How to resolve contradictions in solubility/stability data under varying pH? A:

- pH-Dependent Solubility :

- Stability Testing :

- HPLC Monitoring : Degradation peaks appear at pH > 8.0 (t₁/₂ = 12 hrs), suggesting alkaline hydrolysis of the ester linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。